Sodium 2,2-dimethoxyacetate Sodium 2,2-dimethoxyacetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13779925
InChI: InChI=1S/C4H8O4.Na/c1-7-4(8-2)3(5)6;/h4H,1-2H3,(H,5,6);/q;+1/p-1
SMILES: COC(C(=O)[O-])OC.[Na+]
Molecular Formula: C4H7NaO4
Molecular Weight: 142.09 g/mol

Sodium 2,2-dimethoxyacetate

CAS No.:

Cat. No.: VC13779925

Molecular Formula: C4H7NaO4

Molecular Weight: 142.09 g/mol

* For research use only. Not for human or veterinary use.

Sodium 2,2-dimethoxyacetate -

Specification

Molecular Formula C4H7NaO4
Molecular Weight 142.09 g/mol
IUPAC Name sodium;2,2-dimethoxyacetate
Standard InChI InChI=1S/C4H8O4.Na/c1-7-4(8-2)3(5)6;/h4H,1-2H3,(H,5,6);/q;+1/p-1
Standard InChI Key MBJXAWBQTCUKTN-UHFFFAOYSA-M
SMILES COC(C(=O)[O-])OC.[Na+]
Canonical SMILES COC(C(=O)[O-])OC.[Na+]

Introduction

Chemical Identity and Physicochemical Properties

Sodium 2,2-dimethoxyacetate is systematically named sodium 2,2-dimethoxyacetate under IUPAC nomenclature. Its canonical SMILES representation is COC(C(=O)[O-])OC.[Na+], reflecting the methoxy groups at the second carbon and the sodium-bound carboxylate moiety. The compound’s InChI key, MBJXAWBQTCUKTN-UHFFFAOYSA-M, provides a unique identifier for its stereochemical and structural configuration.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₄H₇NaO₄PubChem
Molecular Weight142.09 g/molPubChem
IUPAC NameSodium 2,2-dimethoxyacetatePubChem
SMILESCOC(C(=O)[O-])OC.[Na+]PubChem

Synthesis and Industrial Production

The synthesis of sodium 2,2-dimethoxyacetate typically involves a two-step process:

  • Esterification: 2,2-Dimethoxyacetic acid is reacted with methanol under acidic conditions to form the corresponding methyl ester.

  • Neutralization: The ester intermediate is treated with sodium hydroxide, yielding the sodium salt through saponification.

Industrial-scale production optimizes this pathway using acid catalysts (e.g., sulfuric acid) to accelerate esterification, followed by crystallization or distillation for purification. The sodium ion enhances the compound’s solubility in polar solvents, facilitating its use in downstream applications.

Reactivity and Chemical Transformations

Sodium 2,2-dimethoxyacetate participates in three primary reaction types:

Oxidation

Exposure to oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) converts the compound into carboxylic acids. For example, oxidation yields 2,2-dimethoxyacetic acid, reinstating the parent carboxylic acid structure.

Reduction

Reduction with agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) produces secondary alcohols. This transformation is critical for synthesizing chiral intermediates in pharmaceutical chemistry.

Nucleophilic Substitution

The carboxylate group acts as a leaving group, enabling substitution with nucleophiles like halides, amines, or thiols. This reactivity underpins its utility in creating derivatives for material science and drug discovery.

Applications in Scientific Research

Organic Synthesis

The compound serves as a precursor in synthesizing complex molecules, including heterocycles and polymers. Its sodium ion improves solubility in aqueous reactions, enabling homogeneous reaction conditions.

Biochemical Studies

In enzymology, sodium 2,2-dimethoxyacetate is used to probe metabolic pathways involving carboxylate intermediates. Its stability under physiological pH conditions makes it suitable for in vitro enzyme assays.

Industrial Chemistry

Industrially, it functions as an intermediate in producing specialty chemicals, such as surfactants and agrochemicals. The methoxy groups contribute to lipophilicity, enhancing compatibility with non-polar matrices.

Comparative Analysis with Analogous Compounds

Table 2: Structural and Functional Comparison

CompoundKey DifferenceReactivity Profile
Methyl 2,2-dimethoxyacetateMethyl ester groupLess polar; slower hydrolysis
Ethyl 2,2-dimethoxyacetateEthyl ester groupEnhanced lipid solubility
2,2-Dimethoxyacetic acidFree carboxylic acidHigher acidity; prone to decarboxylation

The sodium ion in sodium 2,2-dimethoxyacetate distinguishes it by conferring ionic character, which enhances aqueous solubility and alters electrophilic/nucleophilic behavior compared to ester or acid analogs.

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